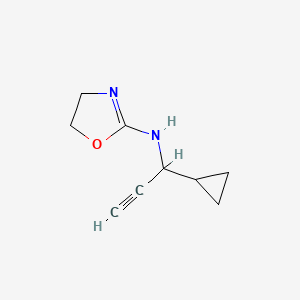
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound with potential applications in various fields of science and industry. This compound features a cyclopropyl group attached to a prop-2-ynyl moiety, which is further connected to a 4,5-dihydro-1,3-oxazol-2-amine structure. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the following steps:
Cyclopropylprop-2-ynylamine Synthesis: The starting material, cyclopropylprop-2-ynylamine, can be synthesized through the reaction of cyclopropylacetylene with ammonia under specific conditions.
Oxazolone Formation: The cyclopropylprop-2-ynylamine is then reacted with a suitable oxazolone precursor, such as 2-aminobenzamide, under controlled conditions to form the oxazolone ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxazolone derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Derivatives with various substituents on the oxazolone ring.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylprop-2-ynylamine: A related compound without the oxazolone ring.
4,5-Dihydro-1,3-oxazol-2-amine derivatives: Compounds with variations in the oxazolone ring structure.
Uniqueness: N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its combination of the cyclopropyl group and the oxazolone ring, which provides distinct chemical and biological properties compared to its similar compounds.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(7-3-4-7)11-9-10-5-6-12-9/h1,7-8H,3-6H2,(H,10,11) |
InChI-Schlüssel |
QIHMTZGQKYHVJH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1CC1)NC2=NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
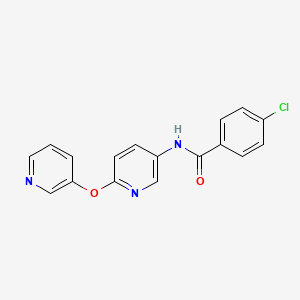
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)

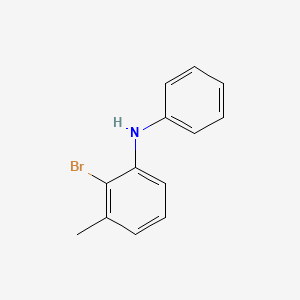
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
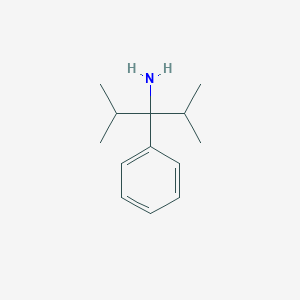
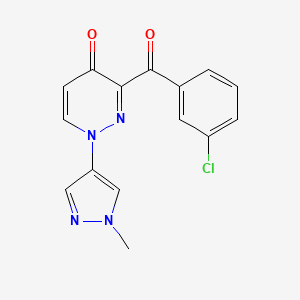
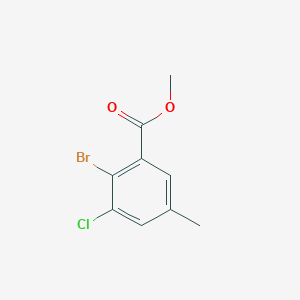
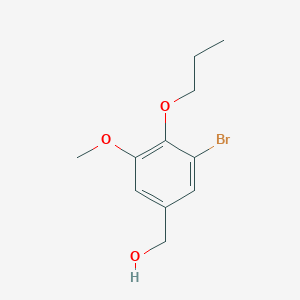

![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)
